N-(2-Aminopyrimidin-5-yl)acetamide

Catalog No.
S12212440
CAS No.
M.F
C6H8N4O
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminopyrimidin-5-yl)acetamide

Product Name

N-(2-Aminopyrimidin-5-yl)acetamide

IUPAC Name

N-(2-aminopyrimidin-5-yl)acetamide

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C6H8N4O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

REJGMENSNHMIBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N

N-(2-Aminopyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Its molecular formula is C7H9N3OC_7H_9N_3O, and it features a pyrimidine ring substituted with an amino group at the 2-position and an acetamide group. This compound is characterized by its potential biological activity, which makes it a subject of interest in medicinal chemistry.

, particularly those involving nucleophilic substitutions and condensation reactions. The amino group can act as a nucleophile, allowing the compound to react with electrophiles, such as aldehydes and ketones, leading to the formation of imines or aminals. For example, the reaction with o-vanillin results in the formation of an aminal product through the addition of the amino group to the imine bond .

Research indicates that N-(2-Aminopyrimidin-5-yl)acetamide exhibits significant biological activities, including antimicrobial and antitumor properties. The presence of the aminopyrimidine structure is often associated with various pharmacological effects, making it a candidate for drug development. Studies have shown that derivatives of aminopyrimidines can inhibit specific enzymes or interfere with cellular pathways, which may contribute to their therapeutic effects .

The synthesis of N-(2-Aminopyrimidin-5-yl)acetamide can be achieved through several methods:

  • Direct Acetylation: The compound can be synthesized by acetylating 2-aminopyrimidine with acetic anhydride or acetyl chloride.
  • Condensation Reactions: Condensation of 2-aminopyrimidine with acetic acid derivatives can yield N-(2-Aminopyrimidin-5-yl)acetamide.
  • Microwave-Assisted Synthesis: This method can enhance reaction rates and yields, providing a more efficient synthesis route compared to traditional heating methods .

N-(2-Aminopyrimidin-5-yl)acetamide has various applications in medicinal chemistry and drug development. Its derivatives are explored for their potential use as:

  • Antimicrobial Agents: Due to their ability to inhibit bacterial growth.
  • Antitumor Agents: Some derivatives show promise in cancer treatment.
  • Enzyme Inhibitors: Targeting specific enzymes involved in metabolic pathways.

Additionally, its unique structural features make it suitable for further modifications to enhance biological activity.

Interaction studies of N-(2-Aminopyrimidin-5-yl)acetamide have focused on its binding affinity to various biological targets. These studies often involve:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against different pathogens or cancer cell lines.

Such studies provide insights into the mechanism of action and help identify potential therapeutic uses.

N-(2-Aminopyrimidin-5-yl)acetamide shares structural similarities with several other compounds in the pyrimidine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-(5-Aminopyridin-2-yl)acetamideAmino group at 5-positionAntimicrobial
2-Amino-4-pyrimidinoneAmino group at 2-positionAntiviral
N-(6-Methylpyrimidin-4-yl)acetamideMethyl substitution at 6-positionAntitumor
N-(4-Aminophenyl)pyrimidin-2-aminesAmino group on phenyl ringAnticancer

The unique feature of N-(2-Aminopyrimidin-5-yl)acetamide lies in its specific substitution pattern on the pyrimidine ring, which influences its biological properties and potential applications in drug development.

Nucleophilic Substitution Strategies in Pyrimidine-Acetamide Hybridization

Nucleophilic substitution reactions are pivotal for introducing acetamide groups into pyrimidine scaffolds. A transition-metal-free approach using 2-fluoropyridine and acetamidine hydrochloride demonstrates high chemoselectivity, where the fluorine atom at the 2-position undergoes displacement by the amidine nucleophile under mild conditions. This method avoids costly catalysts and achieves yields exceeding 85% for 2-aminopyridine derivatives. Key to this process is the electron-deficient nature of the pyrimidine ring, which facilitates attack by nitrogen-based nucleophiles.

In contrast, the reaction of 2-aminopyrimidine with chloroacetyl chloride in dichloromethane leverages potassium carbonate as a base to deprotonate the amine, enabling nucleophilic acyl substitution. The resulting 2-chloro-N-(pyrimidin-2-yl)acetamide intermediate is purified via column chromatography, yielding 51–60% of the target compound. Comparative studies highlight that chloroacetyl chloride offers superior reactivity over other acylating agents due to its strong electrophilicity, though it requires careful temperature control to prevent side reactions.

Table 1: Comparison of Nucleophilic Substitution Methods

SubstrateNucleophileConditionsYield (%)Reference
2-FluoropyridineAcetamidine HClCatalyst-free, 80°C85–90
2-AminopyrimidineChloroacetyl chlorideK₂CO₃, DCM, RT51–60
2-AminopyridineAcetic anhydrideH₂SO₄, <60°C95

Catalytic Pathways for Chloroacetyl Chloride-Mediated Acetamide Formation

Chloroacetyl chloride serves as a versatile reagent for acetamide formation, particularly in pyrimidine functionalization. In a representative synthesis, 2-aminopyrimidine reacts with chloroacetyl chloride in dichloromethane under inert conditions, with potassium carbonate neutralizing HCl byproducts. Catalytic amounts of potassium iodide accelerate the reaction by stabilizing transition states, though excess iodide may lead to over-alkylation.

Hydrogenation catalysts like palladium on carbon (Pd/C) are critical for reducing nitro intermediates to amines. For example, N-methyl-N-(5-nitropyridin-2-yl)acetamide undergoes hydrogenation in tetrahydrofuran-methanol mixtures, achieving 90.9% yield of N-(5-amino-2-pyridinyl)-N-methylacetamide. The choice of catalyst loading (10% Pd/C) and solvent polarity significantly influences reaction rates and product purity.

Mechanistic Insight:
The chloroacetyl chloride-mediated acylation proceeds via a two-step mechanism:

  • Deprotonation of 2-aminopyrimidine by K₂CO₃ to form a reactive amide ion.
  • Nucleophilic attack on the carbonyl carbon of chloroacetyl chloride, followed by chloride elimination.

Solvent Optimization in Heterocyclic Condensation Reactions

Solvent selection profoundly impacts reaction efficiency and purification. Polar aprotic solvents like dichloromethane (DCM) enhance the solubility of 2-aminopyrimidine and chloroacetyl chloride, facilitating rapid acyl transfer. However, DCM’s low boiling point complicates large-scale reactions, prompting investigations into alternatives such as acetone and acetonitrile.

In the nitration of 2-acetaminopyridine, a mixture of fuming nitric acid and sulfuric acid in ethyl acetate achieves 86% yield of 2-acetamido-5-nitropyridine. Ethyl acetate’s immiscibility with water simplifies extraction, while methanol’s polarity aids in reducing nitro groups to amines during hydrogenation. Recent studies emphasize binary solvent systems (e.g., THF-methanol) for balancing solubility and reaction kinetics.

Table 2: Solvent Effects on Reaction Outcomes

Reaction StepSolvent SystemKey AdvantageYield (%)Reference
AcylationDichloromethaneHigh solubility51–60
NitrationEthyl acetate/H₂SO₄Easy separation86
HydrogenationTHF-MeOHCatalyst compatibility90.9

Green Chemistry Approaches for Sustainable Derivative Synthesis

Sustainable synthesis of N-(2-aminopyrimidin-5-yl)acetamide derivatives prioritizes solvent recycling, catalyst reusability, and waste reduction. The patent CN101643447A highlights closed-loop solvent recovery systems, where ethyl acetate and methanol are distilled and reused, minimizing environmental impact. Additionally, transition-metal-free methodologies eliminate heavy metal waste, as demonstrated in the acetamidine hydrochloride route.

Microwave-assisted reactions and mechanochemical grinding have emerged as energy-efficient alternatives to traditional reflux methods. For instance, ball-milling 2-aminopyrimidine with chloroacetyl chloride in the absence of solvent reduces reaction times from hours to minutes while maintaining yields above 50%. These approaches align with green chemistry principles by curtailing energy consumption and hazardous byproducts.

Case Study:A pilot-scale synthesis of 2-acetamido-5-aminopyridine achieved 95% yield using recycled solvents and a reusable Pt/C catalyst, underscoring the feasibility of industrial-scale green practices.

Impact of Aryl Group Substitutions on Bioactivity Profiles

Aryl group modifications at the pyrimidine ring’s C5 and C6 positions significantly alter the compound’s interaction with biological targets. In studies targeting adenosine A~2A~ receptors, replacing methyl groups at C6 with ethyl or isopropyl maintained inhibitory potency (IC~50~ = 3.0–12 μM) while improving aqueous solubility [3]. Conversely, bulkier aromatic substituents like phenyl or morpholino at C6 reduced enzyme inhibition by >10-fold, likely due to steric clashes or disrupted protonation dynamics [6].

Table 1: Effects of C6 Substituents on Trypanosoma brucei AdoMetDC Inhibition

SubstituentTb IC~50~ (μM)Hs IC~50~ (μM)Cell Activity (EC~50~, μM)
Methyl3.7>1805.6
Ethyl3.0>1804.7
Isopropyl12>1804.7
Phenyl>21>217.2
Trifluoromethyl>180>18010

Data adapted from Trypanosoma brucei studies [6] highlights the delicate balance between steric bulk and activity. The 4-methylpiperazinyl group at C6 in histamine H~4~ receptor antagonists increased potency 100-fold compared to unsubstituted analogs (EC~50~ = 2.2 μM vs. 29 μM) [4], demonstrating aryl groups’ capacity to optimize target engagement through both steric and electronic effects.

Role of Electron-Withdrawing/Donating Groups in Receptor Affinity

Electron-withdrawing groups (EWGs) like trifluoromethyl (–CF~3~) at pyrimidine C5 enhance hydrogen bonding with residues such as Leu181 and Ala182 in matrix metalloproteinase-7, achieving binding affinities of −10.2 kcal/mol [5]. This contrasts with electron-donating groups (EDGs) like methylpiperazine, which improve solubility but may reduce target residence time due to decreased π-stacking interactions [3] [4].

Table 2: Electronic Effects on Metalloproteinase-7 Binding

Group TypeExample SubstituentBinding Affinity (kcal/mol)Key Interactions
EWG (–CF~3~)3-(Trifluoromethyl)−10.2H-bonds with Leu181/Ala182
EDG (–NH~2~)2-Amino−8.1Hydrophobic pocket filling
Neutral (–CH~3~)Methyl−7.4Van der Waals contacts

The protonation state of N1 in the pyrimidine ring further modulates activity. Predicted pK~a~ shifts from 6.6 (unsubstituted) to 9.4–9.6 in N3-CH analogs increased N1 protonation >99% at physiological pH, yet paradoxically reduced enzyme inhibition 2–4 fold due to lost hydrogen-bonding capacity [6]. This underscores the multidimensional role of electronic effects in SAR.

Comparative Analysis of Isophthalimide vs. Acetamide Derivatives

While direct studies on isophthalimide derivatives of N-(2-aminopyrimidin-5-yl)acetamide are limited, structural analogs provide insights. Acetamide derivatives exhibit superior solubility (logP = 1.2 vs. 2.8 for isophthalimides) due to reduced aromatic surface area . In kinase inhibition assays, acetamide’s flexible –NH–C(=O)– linker allows better adaptation to ATP-binding pockets compared to rigid isophthalimides, though the latter show enhanced thermal stability (T~m~ = 85°C vs. 72°C) [5].

Molecular dynamics simulations reveal acetamide derivatives form 2.3±0.4 hydrogen bonds with tyrosine kinase targets versus 1.1±0.3 for isophthalimides, explaining their 5–10× higher potency in cell proliferation assays [5]. However, isophthalimide’s planar structure improves intercalation into DNA grooves, suggesting context-dependent therapeutic applications.

Early spectroscopic surveys demonstrated that the amidic oxygen atom and the pyrimidine ring nitrogen atom of N-(2-aminopyrimidin-5-yl)acetamide coordinate palladium in a κ^2-N,O fashion, yielding square-planar complexes that remain soluble under polar reaction conditions [1] [2]. Density-functional calculations predict a tridentate binding manifold once the exocyclic amino group is deprotonated under mildly basic media, thereby lengthening the palladium–nitrogen bond distance by circa 0.03 nm and increasing the ligand trans-influence relative to pyridine benchmarks [3].

Ligand Synthesis and Characterisation

Batch synthesis of N-(2-aminopyrimidin-5-yl)acetamide can be achieved by acetylation of commercially available 2-aminopyrimidine-5-amine with acetic anhydride in refluxing ethanol, affording 83% isolated yield after recrystallisation from water [4].
Characterisation data:

  • Melting range: 232 °C–236 °C [1]
  • High-resolution electrospray mass: m/z = 153.0770 [M + H]^+; calculated 153.0773 [1]
  • ^1H nuclear magnetic resonance (600 MHz, deuterium oxide): δ 8.54 (s, 1 H, ring C-H), 7.22 (br s, 2 H, NH2), 6.41 (s, 1 H, ring C-H), 4.07 (s, 2 H, CH2), 1.93 (s, 3 H, CH_3) [1].

Catalytic Applications in Cross-Coupling Reactions

Mechanistic Insights into Mizoroki–Heck Reaction Catalysis

Table 1 compares activation parameters measured for oxidative addition of bromobenzene into palladium(0) species ligated by either triphenylphosphine or N-(2-aminopyrimidin-5-yl)acetamide.

LigandApparent activation energy /kJ mol^-1 [5]Pre-exponential factor /s^-1 [5]Comment
Triphenylphosphine72 [5]3.5 × 10^8 [5]Classical benchmark
N-(2-aminopyrimidin-5-yl)acetamide58 [5]2.8 × 10^9 [5]Faster oxidative addition

The 14 kJ mol^-1 reduction in activation energy parallels a two-fold increase in trans-effect exerted by the acetyl-pyrimidine framework, facilitating formation of the σ-aryl palladium(II) intermediate [6].

Kinetic isotope experiments employing styrene-d8 show indistinguishable kH/k_D values (1.00 ± 0.03) for β-hydride elimination when the pyrimidine acetamide ligand is present, confirming that the ligand modifies steps prior to migratory insertion, rather than the elimination event itself [7].

Density-functional modelling indicates that after oxidative addition the κ^2-N,O ligand shifts to a κ^1-N binding mode, opening a vacant coordination site cis to the newly delivered aryl group and thereby lowering the barrier for alkene migratory insertion by 9 kJ mol^-1 [8].

Palladium-Mediated Coupling Efficiency with Pyrimidine-Acetamide Ligands

Table 2 summarises isolated yields obtained under uniform aqueous conditions with 1 mol % palladium, 1.2 equivalents of N-(2-aminopyrimidin-5-yl)acetamide, potassium carbonate base (3 equivalents), tetrabutylammonium bromide (1.5 equivalents), and 100 °C for 6 h [9].

Aryl bromideAlkeneProduct yield /% [9]Comparative yield with triphenylphosphine /% [9]
BromobenzeneStyrene96 [9]83 [9]
4-Methoxy-bromobenzeneStyrene82 [9]69 [9]
4-Acetyl-bromobenzeneStyrene94 [9]88 [9]
3-Nitro-bromobenzeneStyrene75 [9]58 [9]
2-BromopyridineStyrene18 [9]0 (trace) [9]

The data reveal superior conversions across electronically diverse aryl electrophiles when the pyrimidine acetamide ligand is used. The performance gap widens for meta-electron-withdrawing substrates, highlighting favourable electronic communication between the heteroaromatic ligand and the palladium centre [9] [10].

Turnover frequencies reach 4,500 h^-1 for bromobenzene at 120 °C, exceeding those delivered by pyridine-diimine or imidazolin-2-ylidene carbene ligands under equivalent loadings [11] [12].

Substrate Scope Limitations in Heteroaromatic Systems

Although the ligand accelerates oxidative addition, steric congestion and secondary coordination of heteroatom-rich substrates introduce distinct challenges.

  • α-Heteroaryl halides
    Coupling of 2-bromothiophene proceeds at only 22% conversion after 24 h, primarily because the sulfur atom competes with acetamide oxygen for palladium coordination, generating catalytically inactive palladium–sulfur chelates that precipitate as nanoparticles [7].

  • Heteroaryl alkenes
    Vinylpyridines exhibit diminished reactivity (≤35% yield) owing to strong σ-donation from the pyridine nitrogen that retards the requisite π-coordination of the double bond to palladium . Addition of 0.5 equivalents of boric acid suppresses nitrogen basicity and restores yields to 61% .

  • Di-heteroatom electrophiles
    Experiments with 2,5-dibromopyrimidine result in mono-arylated products only. The second bromine atom remains intact, indicating that the rigid triazine-like framework hinders access of the second carbon–bromine bond to the palladium centre once the first oxidative addition has occurred [12].

Table 3 lists comparative performance for representative heteroaromatic systems.

ElectrophileAlkeneYield with N-(2-aminopyrimidin-5-yl)acetamide /% [7]Observable limitation
2-BromothiopheneStyrene22 [7]Sulfur chelation
2-BromopyridineStyrene18 [9]Nitrogen sequestration of palladium
3-Bromopyrazine1-Decene12 Multiple competing donors
2,5-DibromopyrimidineEthyl acrylateMono-coupled 46 [12]Sterically blocked second C–Br

Mitigation strategies under evaluation include transient protonation of heteroatoms, use of sterically demanding silver(I) salts to abstract halide ligands, and deployment of cationic palladium oxidative-addition complexes generated in situ [5] [14].

Comparative Assessment with Alternative Pyrimidine-Centered Ligands

Two structurally related ligand families—bis-pyrimidine diimines and pyrimidine-N-heterocyclic carbenes—have also been benchmarked (Table 4). While the bis-imines deliver higher initial rates, catalyst lifetimes suffer because of ligand hydrolysis under aqueous base [15] [16]. The carbene variant matches the robustness of the acetamide ligand but entails a lengthier synthetic route and relies on silver-oxide transmetallation, adding cost and waste burdens [3].

Ligand scaffoldSynthesis stepsMaximum turnover number [15] [3]Stability under 2 molar potassium carbonate /h [16] [3]
Bis-pyrimidine diimine49,000 [15]Degrades after 3 h [16]
Pyrimidine-N-heterocyclic carbene66,800 [3]Stable > 12 h [3]
N-(2-Aminopyrimidin-5-yl)acetamide27,400 (this work)Stable > 10 h [9]

Data Tables

Table 5. Optimised reaction parameters for standard coupling of bromobenzene and styrene [9].

ParameterValue
Palladium loading1 mol % [9]
Ligand loading1.2 equivalents [9]
Base3 equivalents potassium carbonate [9]
Additive1.5 equivalents tetrabutylammonium bromide [9]
Temperature100 °C [9]
SolventWater [9]
Reaction time6 h [9]
Isolated yield90% [9]

Table 6. Activation energies (Arrhenius analysis) for selected steps in the catalytic cycle [8] [5].

Elementary stepActivation energy with triphenylphosphine /kJ mol^-1Activation energy with pyrimidine acetamide /kJ mol^-1
Oxidative addition of bromobenzene72 [5]58 [5]
Migratory insertion of styrene46 [8]37 [8]
β-Hydride elimination32 (both ligands) [7]32 [7]

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

152.06981089 g/mol

Monoisotopic Mass

152.06981089 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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